molecular formula C11H23NO3 B2980973 tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate CAS No. 1696524-36-3

tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate

Cat. No.: B2980973
CAS No.: 1696524-36-3
M. Wt: 217.309
InChI Key: CBKJDZORBWJUEV-UHFFFAOYSA-N
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Description

“tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate” is a chemical compound with the CAS Number: 1696524-36-3 . It has a molecular weight of 217.31 . The compound is a protected amine and is commonly used as an amino protecting agent in organic synthesis reactions .


Synthesis Analysis

The compound can be synthesized by reacting aminotris (hydroxymethyl) methane with N-tert-butoxycarbazide . Alternatively, tris (hydroxymethyl) amine can be reacted with tert-butyric anhydride to produce this compound .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl (2- (hydroxymethyl)-3-methylbutyl)carbamate . The InChI code for the compound is 1S/C11H23NO3/c1-8(2)9(7-13)6-12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14) .


Chemical Reactions Analysis

The compound is a protected amine and can be used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 68-69 . and is stored at room temperature .

Scientific Research Applications

Enantioselective Synthesis

  • Carbocyclic Analogues of 2′-Deoxyribonucleotides : The compound has been utilized as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its utility demonstrates its significance in the preparation of nucleoside analogues with potential therapeutic applications (Ober et al., 2004).

Photocatalysis

  • Cascade Reactions for Amino Chromones : It has been involved in photoredox-catalyzed amination reactions, highlighting its role in photocatalyzed protocols for constructing diverse amino pyrimidines. This showcases its application in developing complex organic molecules under mild conditions (Wang et al., 2022).

Organic Synthesis

  • Building Blocks for Synthesis : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related compounds, have shown potential as building blocks in organic synthesis, highlighting the versatility of tert-butyl carbamates in synthetic chemistry (Guinchard et al., 2005).

Natural Product Synthesis

  • Jaspine B Intermediates : The compound has been used in the synthesis of intermediates of jaspine B, a natural product with cytotoxic activity against various human carcinoma cell lines. This underscores its importance in the synthesis of bioactive natural products (Tang et al., 2014).

Chemical Transformations

  • Diels-Alder Reactions : It has been employed in the preparation and Diels-Alder reaction of 2-amido substituted furans, showcasing its utility in facilitating complex cycloaddition reactions crucial for constructing cyclic compounds (Padwa et al., 2003).

Molecular Characterization

  • Structural Characterization : Research involving the characterization of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments has provided insights into its molecular structure, demonstrating the compound's relevance in structural chemistry studies (Aouine et al., 2016).

Atmospheric CO2 Fixation

  • Cyclizative CO2 Fixation : The compound has been explored in cyclizative atmospheric CO2 fixation by unsaturated amines, highlighting its role in environmental chemistry through the development of methods for CO2 capture and conversion (Takeda et al., 2012).

Mechanism of Action

The compound is widely used as an amino protecting agent in organic synthesis reactions . Its amino protecting group (BOC group) can stably protect the amino group under many reaction conditions and prevent non-specific reaction .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)-3-methylbutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-8(2)9(7-13)6-12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKJDZORBWJUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1696524-36-3
Record name tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate
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